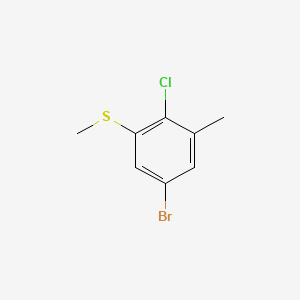![molecular formula C7H14Cl2N4O2 B13512694 [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a 1,2,4-triazole ring, and a methanol group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with formaldehyde and morpholine under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions
[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]formaldehyde or [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an antimicrobial, antifungal, and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mecanismo De Acción
The mechanism of action of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride stands out due to its unique combination of a morpholine ring and a 1,2,4-triazole ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H14Cl2N4O2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
(3-morpholin-3-yl-1H-1,2,4-triazol-5-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c12-3-6-9-7(11-10-6)5-4-13-2-1-8-5;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H |
Clave InChI |
GURPUJLEIHHMBS-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NNC(=N2)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)



![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)

![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)



![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)



